Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate
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Overview
Description
Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a pyridazine ring, a styryl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate typically involves multi-step organic reactions. One common method is the Wittig reaction, which is used to form the styryl group. The process begins with the preparation of a phosphonium salt from a bromide precursor and triphenylphosphine in toluene . This intermediate is then reacted with an aldehyde to form the desired styryl compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-purity reagents is essential to ensure the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyridazine ring positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate involves its interaction with specific molecular targets. The compound’s styryl group can participate in π-π interactions with aromatic residues in proteins, while the pyridazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate can be compared with other pyridazine derivatives, such as:
- Ethyl 2-(3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate
- Ethyl 2-(3-(4-ethylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate
These compounds share similar structural features but differ in the substituents on the styryl group. The presence of different substituents can influence the compound’s reactivity, biological activity, and physical properties, making this compound unique in its applications and effects.
Properties
IUPAC Name |
ethyl 2-[6-oxo-3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]pyridazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-4-24-19(23)13-21-18(22)12-11-17(20-21)10-7-15-5-8-16(9-6-15)14(2)3/h5-12,14H,4,13H2,1-3H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKKQEUYOYROKW-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)C=CC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)/C=C/C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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